N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN8O/c1-2-26-16-14(22-23-26)15(19-11-20-16)24-7-9-25(10-8-24)17(27)21-13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYQJXELTYHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. It has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The downstream effects of this disruption can include apoptosis, or programmed cell death.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells. By disrupting the cell cycle, the compound can induce apoptosis, leading to the death of the cancer cells. This makes it a potential candidate for the development of anticancer drugs.
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been found to interact with various enzymes and proteins. These interactions often involve hydrogen bond accepting and donating characteristics, allowing these compounds to form specific interactions with different target receptors.
Cellular Effects
Related compounds have shown significant antitumor activities against various cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and Hela (cervical cancer).
Biological Activity
N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 424.32 g/mol. The compound features a piperazine core substituted with a triazole-pyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with triazole and pyrimidine functionalities. Various methodologies have been explored to optimize yields and purities, including microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency.
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Induction of apoptosis via caspase activation |
| T47D (Breast Cancer) | 27.3 | Inhibition of cell proliferation |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. It may also affect key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer effects, this compound has exhibited antimicrobial properties. Research shows that it can inhibit the growth of various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/ml |
| Escherichia coli | 20 µg/ml |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.
- Caspase Activation : It promotes apoptosis through the activation of caspases, leading to programmed cell death.
- DNA Interaction : Potential interactions with DNA could disrupt replication processes in rapidly dividing cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted on breast cancer models demonstrated a significant reduction in tumor size when treated with the compound compared to controls.
- Another investigation into its antimicrobial properties revealed effective inhibition against resistant strains of bacteria, indicating its potential use in treating infections.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
N-(2-methylphenyl)piperazine-1-carboxamide derivative (): Replaces the 2-chlorophenyl group with a 2-methylphenyl moiety. This substitution may alter binding affinity in targets sensitive to aromatic electronic effects.
N-(3-chlorophenyl)pyrimidinyl-piperazine carboxamide (): Features a 3-chlorophenyl group and a pyrimidine core instead of triazolo-pyrimidine.
Table 1: Substituent Effects on Aromatic Rings
Heterocyclic Core Modifications
Key Compounds :
Triazolo-pyrimidinone with 3,4-dimethoxyphenyl (): Replaces the ethyl-triazolo-pyrimidine with a dimethoxyphenyl-substituted triazolo-pyrimidinone. The ketone (oxo) group introduces hydrogen-bonding capacity, which may improve target affinity .
Benzo[b][1,4]oxazin-3-one derivatives (): Substitutes the triazolo-pyrimidine with a benzooxazinone core.
Table 2: Heterocyclic Core Comparisons
Piperazine Scaffold and Conformation
Key Compounds :
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Lacks the triazolo-pyrimidine group, focusing on piperazine-carboxamide interactions. Impact: The chair conformation of the piperazine ring (observed in crystallography) suggests rigidity, which may optimize spatial orientation for receptor binding.
Table 3: Piperazine Scaffold Variations
Research Findings and Implications
- SAR Insights: The 2-chlorophenyl group in the target compound optimizes halogen bonding, while the triazolo-pyrimidine core enhances kinase affinity compared to pyrimidine or benzooxazinone analogues. Ethyl substitution on the triazole balances lipophilicity and metabolic stability.
- Synthetic Challenges : Analogues in and highlight the use of coupling reagents (e.g., HCTU) for amide bond formation, suggesting similar synthetic routes for the target compound .
- Crystallographic Data : The chair conformation of piperazine in supports hypotheses about the target compound’s three-dimensional structure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(2-chlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of triazolopyrimidine precursors with chlorophenyl-piperazine intermediates. Key parameters include:
- Temperature : 60–80°C for amide bond formation.
- Solvents : Dichloromethane (DCM) or ethanol for solubility and reactivity.
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during coupling steps.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Yield Optimization : Adjusting pH (6.5–7.5) and reaction time (12–24 hours) minimizes side products like unreacted intermediates or hydrolyzed derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions on the triazolopyrimidine and piperazine rings. For example, the ethyl group on the triazole ring shows a triplet at ~1.3 ppm (1H NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ≈ 440–450 for the parent ion) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., piperazine ring planarity) .
Q. What preliminary biological activities have been reported for this compound?
- Kinase Inhibition : Structural analogs (e.g., triazolopyrimidine derivatives) exhibit activity against tyrosine kinases, suggesting potential anticancer applications .
- Antimicrobial Potential : Chlorophenyl and triazole moieties in related compounds show moderate fungicidal activity (e.g., IC50 ≈ 50 µM against Candida albicans) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- SAR Insights :
- Triazole Core : Replacing the ethyl group with bulkier substituents (e.g., cyclobutyl) reduces solubility but may enhance target binding .
- Chlorophenyl Position : Ortho-substitution (2-chlorophenyl) improves steric interactions with hydrophobic enzyme pockets compared to para-substituted analogs .
- Piperazine Flexibility : Introducing methyl groups on the piperazine ring alters conformational dynamics, affecting receptor affinity .
- Methodology : Use computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to validate SAR hypotheses .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardized Assays : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature). Re-test under controlled parameters (e.g., 37°C, pH 7.4) .
- Metabolic Stability : Use liver microsome assays to identify if rapid degradation (e.g., cytochrome P450 metabolism) underlies inconsistent activity .
Q. What is the hypothesized mechanism of action for this compound?
- Target Engagement : The triazolopyrimidine core may mimic ATP in kinase binding pockets, while the piperazine-carboxamide moiety enhances solubility and membrane permeability .
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known kinase inhibitors (e.g., staurosporine) to confirm target specificity .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) using software like GROMACS. Focus on hydrogen bonding between the carboxamide group and kinase active sites .
- ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks (e.g., logP ≈ 3.2 suggests moderate blood-brain barrier penetration) .
Q. What factors influence the compound’s stability during storage and experimental use?
- Degradation Pathways : Hydrolysis of the carboxamide bond in acidic/basic conditions (pH <5 or >9) is a key instability factor. Store at −20°C in inert atmospheres .
- Light Sensitivity : UV-Vis studies show photodegradation of the triazole ring; use amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
